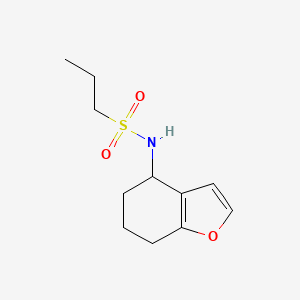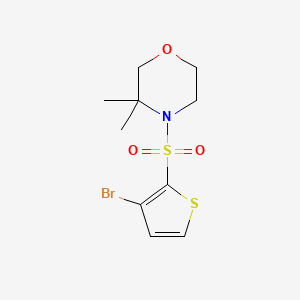
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-2-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-2-ylacetamide, commonly known as CMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CMA is a synthetic compound that belongs to the class of acetamides and has been found to exhibit various biochemical and physiological effects. In
科学研究应用
CMA has been found to exhibit various scientific research applications. It has been used as a tool in the study of the central nervous system and has been found to have potential applications in the treatment of various neurological disorders. CMA has also been used in the study of pain and inflammation and has been found to exhibit analgesic and anti-inflammatory properties. Additionally, CMA has been used in the study of drug addiction and has been found to have potential applications in the treatment of drug addiction.
作用机制
The mechanism of action of CMA is not fully understood. However, it has been found to act as an inhibitor of the reuptake of dopamine and norepinephrine in the central nervous system. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased neurotransmission. Additionally, CMA has been found to exhibit modulatory effects on the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
CMA has been found to exhibit various biochemical and physiological effects. It has been found to exhibit analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. Additionally, CMA has been found to exhibit anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of anxiety and depression. CMA has also been found to exhibit potential applications in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
实验室实验的优点和局限性
One of the advantages of using CMA in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, CMA has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one of the limitations of using CMA in lab experiments is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for research on CMA. One area of research is the development of new analogs of CMA with improved pharmacological properties. Another area of research is the study of the long-term effects of CMA on the central nervous system. Additionally, research is needed to determine the potential applications of CMA in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, research is needed to determine the potential applications of CMA in the treatment of drug addiction.
Conclusion:
In conclusion, CMA is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. The synthesis of CMA involves the reaction of 2-chloro-4-methylbenzoyl chloride with pyrrolidine and acetic acid. CMA has been found to exhibit various scientific research applications and has been found to exhibit analgesic, anti-inflammatory, anxiolytic, and antidepressant properties. Additionally, CMA has been found to have potential applications in the treatment of drug addiction. While CMA has several advantages for use in lab experiments, it also has potential limitations due to its toxicity. There are several future directions for research on CMA, including the development of new analogs and the study of its potential applications in the treatment of various neurological disorders and drug addiction.
合成方法
The synthesis of CMA involves the reaction of 2-chloro-4-methylbenzoyl chloride with pyrrolidine and acetic acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is determined using spectroscopic techniques such as NMR and IR.
属性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-9-4-5-12(11(14)7-9)16-13(17)8-10-3-2-6-15-10/h4-5,7,10,15H,2-3,6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCJVVSICLUILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2CCCN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-2-ylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

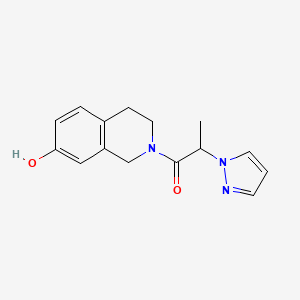
![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)

![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)
![2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587800.png)
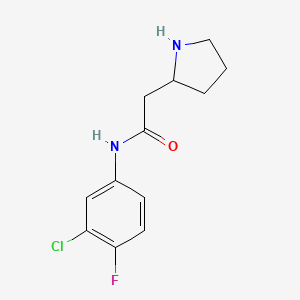

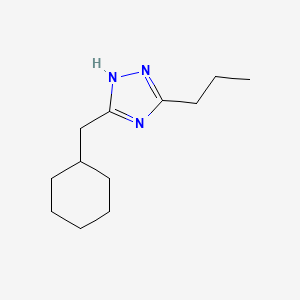
![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)
![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)
